molecular formula C19H15N3O B14326989 3-Phenyl-1H-benzo[G]indole-2-carbohydrazide CAS No. 105492-15-7

3-Phenyl-1H-benzo[G]indole-2-carbohydrazide

Cat. No.: B14326989
CAS No.: 105492-15-7
M. Wt: 301.3 g/mol
InChI Key: BDNRNBGZSSAOFY-UHFFFAOYSA-N
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Description

3-Phenyl-1H-benzo[G]indole-2-carbohydrazide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 3-Phenyl-1H-benzo[G]indole-2-carbohydrazide typically involves the reaction of 3-phenyl-1H-indole-2-carbohydrazide with appropriate reagents. One common method includes the use of hydrazine in ethanol to convert the precursor compound into the desired carbohydrazide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Phenyl-1H-benzo[G]indole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

3-Phenyl-1H-benzo[G]indole-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-benzo[G]indole-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through binding to the active site of the enzyme, preventing its normal function and leading to therapeutic effects in conditions like diabetes.

Comparison with Similar Compounds

3-Phenyl-1H-benzo[G]indole-2-carbohydrazide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a versatile compound for various scientific applications.

Properties

CAS No.

105492-15-7

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

3-phenyl-1H-benzo[g]indole-2-carbohydrazide

InChI

InChI=1S/C19H15N3O/c20-22-19(23)18-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)21-18/h1-11,21H,20H2,(H,22,23)

InChI Key

BDNRNBGZSSAOFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=CC4=CC=CC=C43)C(=O)NN

Origin of Product

United States

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